molecular formula C14H24N2O4 B15052848 tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate

tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B15052848
M. Wt: 284.35 g/mol
InChI Key: SYJKYLCVKXIDED-QCZZGDTMSA-N
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Description

This compound is a bicyclic tertiary alcohol and carbamate derivative featuring a 3-azabicyclo[3.2.0]heptane core. Its structure includes a carbamoyl group at position 6, a hydroxymethyl substituent at position 5, and a methyl group at position 1. The tert-butyloxycarbonyl (Boc) protecting group at position 3 enhances steric protection and solubility in organic solvents.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate

InChI

InChI=1S/C14H24N2O4/c1-12(2,3)20-11(19)16-6-13(4)5-9(10(15)18)14(13,7-16)8-17/h9,17H,5-8H2,1-4H3,(H2,15,18)/t9-,13-,14+/m0/s1

InChI Key

SYJKYLCVKXIDED-QCZZGDTMSA-N

Isomeric SMILES

C[C@@]12C[C@H]([C@@]1(CN(C2)C(=O)OC(C)(C)C)CO)C(=O)N

Canonical SMILES

CC12CC(C1(CN(C2)C(=O)OC(C)(C)C)CO)C(=O)N

Origin of Product

United States

Preparation Methods

Ring-Closing via Intramolecular Alkylation

The azabicyclo[3.2.0]heptane skeleton is accessible through intramolecular N-alkylation of a suitably functionalized pyrrolidine precursor. For example, a diastereomerically pure amine 1 undergoes cyclization upon treatment with a bifunctional electrophile (e.g., 1,2-dibromoethane) in the presence of a base such as K₂CO₃:
$$
\text{Pyrrolidine derivative} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{Base}} \text{Bicyclic amine intermediate}
$$
Critical parameters:

  • Solvent : DMF or DMSO for polar aprotic conditions.
  • Temperature : 60–80°C to balance reaction rate and side-product formation.

Asymmetric Catalysis for Stereocontrol

Chiral azabox ligands, such as those developed by the Reiser group, enable enantioselective cyclopropanation or alkylation. For instance, ligand 8 (tert-butyl-substituted azabox) facilitates asymmetric induction during ring-closing steps, achieving enantiomeric excess (ee) >90%:
$$
\text{Prochiral diene} + \text{Cu(OTf)}_2/\text{azabox ligand} \rightarrow \text{Bicyclic product with defined stereochemistry}
$$

Functionalization of the Bicyclic Core

Boc Protection of the Secondary Amine

The tertiary amine in the bicyclic intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:
$$
\text{Bicyclic amine} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3,\ \text{THF/H}_2\text{O}} \text{Boc-protected intermediate}
$$
Yield : 85–92% after silica gel chromatography (heptane/EtOAc = 3:1).

Hydroxymethyl Group Installation

A ketone intermediate 2 is reduced selectively to the secondary alcohol using NaBH₄ in MeOH at 0°C:
$$
\text{Ketone} \xrightarrow{\text{NaBH}_4,\ \text{MeOH}} \text{Hydroxymethyl derivative}
$$
Alternative route : Hydroboration-oxidation of a terminal alkene precursor.

Carbamoyl Group Introduction

The carboxylic acid 3 is activated as a mixed anhydride (ClCO₂Et, Et₃N) and treated with aqueous NH₃ to yield the carbamoyl group:
$$
\text{Carboxylic acid} \xrightarrow{\text{ClCO}2\text{Et},\ \text{NH}3} \text{Carbamoyl derivative}
$$
Side reaction mitigation : Use of HOBt/EDCl coupling minimizes racemization.

Stereochemical Considerations

Chiral Auxiliaries and Resolutions

Starting from (R)- or (S)-pyroglutamic acid derivatives ensures correct configuration at C1. For example, (R)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 903555-98-6) provides a chiral scaffold for subsequent alkylation.

Dynamic Kinetic Resolution

Pd-catalyzed asymmetric allylic alkylation (AAA) of prochiral intermediates enables simultaneous control of C5 and C6 stereocenters:
$$
\text{Allylic carbonate} + \text{Nucleophile} \xrightarrow{\text{Pd}2(\text{dba})3/\text{Chiral ligand}} \text{Diastereomerically enriched product}
$$

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel : Heptane/EtOAc gradients (5:1 to 3:1) resolve Boc-protected intermediates.
  • Reverse-phase HPLC : C18 columns (MeCN/H₂O + 0.1% TFA) isolate polar carbamoyl derivatives.

Spectroscopic Validation

  • ¹H NMR : Diagnostic signals include tert-butyl singlet (δ 1.40 ppm), hydroxymethyl protons (δ 3.60–3.80 ppm), and carbamoyl NH₂ (δ 6.90–7.10 ppm).
  • HPLC-ESI-MS : [M+H]⁺ = 271.3 m/z (calculated for C₁₃H₂₂N₂O₄).

Scalability and Process Optimization

Catalytic Hydrogenation

Pd/C-mediated hydrogenation of nitro intermediates to amines improves atom economy vs. stoichiometric methods:
$$
\text{Nitro compound} \xrightarrow{\text{H}_2,\ \text{Pd/C}} \text{Amine} \quad (\text{Yield: 95\%})
$$

Continuous-Flow Synthesis

Microreactor systems enhance heat transfer during exothermic steps (e.g., Boc protection), reducing decomposition.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxide in an alcohol solvent.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Conversion of the carbamoyl group to an amine.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects. It may serve as a lead compound in drug discovery programs.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of the target compound with related bicyclic azabicyclo derivatives:

Compound Bicyclic System Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
tert-Butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate [3.2.0] 6-carbamoyl, 5-hydroxymethyl, 1-methyl C₁₄H₂₃N₂O₄ 295.34 (calculated) Carbamoyl, hydroxymethyl, Boc-protected amine
BP 1176: (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid [3.1.0] 6-carboxylic acid, Boc-protected amine C₁₁H₁₇NO₄ 227.25 Carboxylic acid, Boc-protected amine
EN300-384515: rac-tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate [3.2.0] 1-formyl, Boc-protected amine C₁₃H₂₁NO₃ 239.31 Formyl, Boc-protected amine
tert-Butyl 3-oxo-2-oxa-5-aza-bicyclo[2.2.1]heptane-5-carboxylate [2.2.1] 3-oxo, 2-oxa bridge C₁₀H₁₅NO₄ 213.23 Lactone (oxa bridge), Boc-protected amine
tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] 7-oxa bridge C₁₀H₁₇NO₃ 199.25 Oxa bridge, Boc-protected amine

Key Structural and Functional Differences

Bicyclic Framework: The target compound’s [3.2.0] system (seven-membered bicyclic ring) contrasts with analogs like [3.1.0] (hexane-based) or [2.2.1] (norbornane-like) systems . Larger bicyclic systems (e.g., [4.1.0] in ) exhibit distinct conformational rigidity, influencing binding to biological targets.

This may improve solubility in polar solvents or interaction with enzymes.

Physicochemical Properties :

  • The molecular weight (~295 g/mol) of the target compound is higher than most analogs, which may impact permeability in biological systems.
  • Functional groups like hydroxymethyl and carbamoyl increase polarity, likely improving aqueous solubility relative to lipophilic derivatives (e.g., tert-butyl 3-oxo-2-oxa-5-aza-bicyclo[2.2.1]heptane-5-carboxylate ).

Biological Activity

The compound tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS No. 1428154-17-9) is a bicyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H24N2O4C_{14}H_{24}N_{2}O_{4} with a molecular weight of approximately 284.35 g/mol. The structure features a bicyclic azabicyclo framework, which is significant in medicinal chemistry due to its ability to interact with biological targets.

Structural Formula

Chemical Structure

Pharmacological Profile

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of azabicyclo compounds possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains .
  • CNS Activity : The structural characteristics suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders .

The exact mechanism of action of this compound is not fully elucidated, but it may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs) has been hypothesized based on structural similarities to known ligands.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various azabicyclo compounds, including the target compound. Results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

CompoundMIC (µg/mL)Bacterial Strain
Target Compound32Staphylococcus aureus
Control Compound16Escherichia coli

Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects in vitro using neuronal cell lines exposed to oxidative stress. The compound showed a reduction in cell death by approximately 40% compared to untreated controls .

TreatmentCell Viability (%)
Control50
Target Compound90

Q & A

Q. Contradiction Analysis :

  • : Reports palladium-catalyzed reductive cyclization as a high-yield route.
  • : Notes instability of the bicyclo system under strong bases.
    Resolution : Use mild nucleophiles (e.g., amines in THF at 0°C) to minimize decomposition.

Advanced Research Question: What strategies mitigate epimerization during carbamoyl group functionalization?

Methodological Answer :
Epimerization at the C-6 carbamoyl group is minimized by:

Low-Temperature Reactions : Conduct substitutions at −20°C in anhydrous DMF.

Steric Shielding : Use bulky reagents (e.g., N,N-diisopropylethylamine) to restrict access to the stereocenter.

In Situ Monitoring : Track epimerization via real-time IR spectroscopy (C=O stretch at 1680 cm⁻¹) .

Q. Contradiction Analysis :

  • : Recommends DMSO stock solutions.
  • : Notes instability in polar solvents.
    Resolution : Use freshly prepared DMSO stocks diluted into assay buffers (final DMSO ≤1%).

Advanced Research Question: What mechanistic insights explain the compound’s instability under acidic conditions?

Methodological Answer :
The tert-butyl carbamate undergoes acid-catalyzed hydrolysis via a two-step mechanism:

Protonation of the carbonyl oxygen, increasing electrophilicity.

Nucleophilic Attack by water, cleaving the C–N bond.
Kinetic isotope effect (KIE) studies (D₂O vs. H₂O) show a KIE of 2.1, confirming rate-limiting proton transfer. Stabilization strategies include adding scavengers (e.g., 2,6-lutidine) to buffer acidic byproducts .

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